2-[({4-[(Biphenyl-4-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid
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Overview
Description
2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core, which is a structure consisting of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene rings .
Scientific Research Applications
2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of protein-ligand interactions due to its amide groups, which can form hydrogen bonds with biological molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The amide groups in the compound can form hydrogen bonds with proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, depending on the specific target proteins involved .
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-carboxylic acid
- 4-Aminobiphenyl
- 4-Nitrobiphenyl
Uniqueness
2-(4-{[1,1’-BIPHENYL]-4-AMIDO}BENZAMIDO)BENZOIC ACID is unique due to its combination of biphenyl, amide, and carboxylic acid functional groups. This combination allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications .
Properties
Molecular Formula |
C27H20N2O4 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[[4-[(4-phenylbenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C27H20N2O4/c30-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)28-22-16-14-21(15-17-22)26(31)29-24-9-5-4-8-23(24)27(32)33/h1-17H,(H,28,30)(H,29,31)(H,32,33) |
InChI Key |
GTUFQAMFVIKHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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